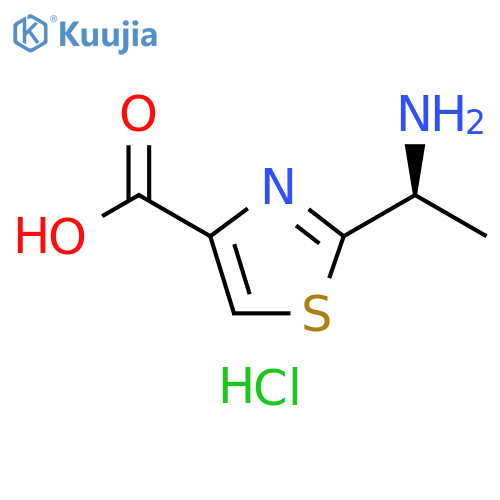Cas no 68353-27-5 (hydrochloride)

hydrochloride structure
商品名:hydrochloride
CAS番号:68353-27-5
MF:C6H9ClN2O2S
メガワット:208.665858983994
CID:5249085
hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-[(1S)-1-Aminoethyl]-1,3-thiazole-4-carboxylic acid
- hydrochloride
-
- インチ: 1S/C6H8N2O2S.ClH/c1-3(7)5-8-4(2-11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H/t3-;/m0./s1
- InChIKey: HBMKYYNJCYQFKF-DFWYDOINSA-N
- ほほえんだ: C(C1=CSC([C@@H](N)C)=N1)(=O)O.Cl
hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-267251-0.5g |
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride |
68353-27-5 | 95.0% | 0.5g |
$1757.0 | 2025-03-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039289-1g |
(S)-2-(1-Aminoethyl)thiazole-4-carboxylic acid hydrochloride |
68353-27-5 | 1g |
¥7124.00 | 2024-05-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032687-1g |
2-[(1S)-1-Aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride |
68353-27-5 | 95% | 1g |
¥5089.0 | 2024-04-18 | |
| Enamine | EN300-267251-1.0g |
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride |
68353-27-5 | 95.0% | 1.0g |
$1829.0 | 2025-03-20 | |
| Enamine | EN300-267251-0.1g |
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride |
68353-27-5 | 95.0% | 0.1g |
$1610.0 | 2025-03-20 | |
| Enamine | EN300-267251-10.0g |
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride |
68353-27-5 | 95.0% | 10.0g |
$7866.0 | 2025-03-20 | |
| Enamine | EN300-267251-0.05g |
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride |
68353-27-5 | 95.0% | 0.05g |
$1537.0 | 2025-03-20 | |
| Enamine | EN300-267251-0.25g |
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride |
68353-27-5 | 95.0% | 0.25g |
$1683.0 | 2025-03-20 | |
| Enamine | EN300-267251-2.5g |
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride |
68353-27-5 | 95.0% | 2.5g |
$3585.0 | 2025-03-20 | |
| Ambeed | A1085136-1g |
2-[(1S)-1-Aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride |
68353-27-5 | 95% | 1g |
$741.0 | 2024-04-18 |
hydrochloride 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
68353-27-5 (hydrochloride) 関連製品
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:68353-27-5)hydrochloride

清らかである:99%
はかる:1g
価格 ($):667.0